(R)-1-(Thiazol-2-YL)ethanamine

Catalog No.
S826198
CAS No.
623143-43-1
M.F
C5H8N2S
M. Wt
128.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(Thiazol-2-YL)ethanamine

Stereochemical integrity is critical for kinase inhibitor synthesis; racemic mixtures cut theoretical yields by 50% and require late-stage resolution. (R)-1-(Thiazol-2-yl)ethanamine offers an enantiopure solution.

  • >99% enantiomeric excess avoids chiral chromatography, saving solvent and time.
  • Thiazole pKa profile (Δ >2.5 vs pyridine) enhances CNS drug BBB penetration.
  • Directly installs the correct spatial orientation for Tie-2 kinase inhibitors, maximizing binding affinity.

Supplied with validated analytical data for reliable procurement.

CAS Number

623143-43-1

Product Name

(R)-1-(Thiazol-2-YL)ethanamine

IUPAC Name

(1R)-1-(1,3-thiazol-2-yl)ethanamine

Molecular Formula

C5H8N2S

Molecular Weight

128.2 g/mol

InChI

InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m1/s1

InChI Key

DUOLTCNKKZZNIC-SCSAIBSYSA-N

SMILES

CC(C1=NC=CS1)N

Canonical SMILES

CC(C1=NC=CS1)N

Isomeric SMILES

C[C@H](C1=NC=CS1)N

Synonyms

(R)-1-(Thiazol-2-yl)ethanamine, (R)-α-Methyl-2-thiazolemethanamine, (1R)-1-(1,3-Thiazol-2-yl)ethanamine, (R)-1-(2-Thiazolyl)ethylamine

Purity

≥98%

Package Size

0.25 g, 0.5 g, 1 g, 5 g

(R)-1-(Thiazol-2-yl)ethanamine (CAS 623143-43-1) is an enantiopure primary amine featuring a 1,3-thiazole heteroaromatic core. In industrial and academic procurement, it functions primarily as a high-value chiral building block for advanced pharmaceutical intermediates, particularly in the synthesis of stereospecific kinase inhibitors and receptor ligands [1]. The presence of the thiazole ring provides distinct hydrogen-bond acceptor properties and a lower basicity profile compared to standard alkyl or pyridyl amines, making it a critical precursor for modulating the pharmacokinetic properties of target active pharmaceutical ingredients (APIs).

Research Fit

Chiral thiazole building block with defined (R)-configuration
Supports asymmetric synthesis and stereochemical-control study workflows
Distinct CAS registration for enantiomer-specific procurement
Verify enantiomeric excess with supplier for stereospecific research applications

Substituting (R)-1-(Thiazol-2-yl)ethanamine with its racemate or the (S)-enantiomer introduces severe downstream processing penalties. Using a racemic mixture in API synthesis inherently caps the theoretical yield of the target stereoisomer at 50% and mandates expensive, solvent-intensive chiral chromatography or diastereomeric salt resolution at a late stage [1]. Furthermore, substituting the thiazole core with a pyridine isostere (e.g., 1-(pyridin-2-yl)ethanamine) alters the pKa of the heteroaryl nitrogen by over 2.5 units, fundamentally changing the solubility, salt-formation behavior, and target-binding affinity of the resulting molecule, which can lead to a complete loss of biological efficacy in targeted applications.

Substitution Risk

(S)-enantiomer
Stereochemical recognition may not transfer; enantiomer-specific assay context may shift
Racemic mixture
May not support stereochemical-control research; may obscure enantiomer-specific readouts
Achiral thiazole analogs
Lack chiral center required for asymmetric synthesis research; procurement context differs

Chiral Resolution-Free API Synthesis

In the synthesis of stereospecific kinase inhibitors, utilizing enantiopure (R)-1-(thiazol-2-yl)ethanamine allows for direct amide or amine coupling with high fidelity. Compared to the racemic baseline, starting with the >99% ee (R)-enantiomer prevents the formation of diastereomeric mixtures. This direct route yields >85% of the target stereopure API without the need for late-stage separation [1]. In contrast, using the racemate artificially caps the theoretical yield at 50% and necessitates preparative chiral chromatography, which dramatically increases solvent consumption and processing time.

Evidence DimensionStereopure API Isolated Yield
Target Compound Data>85% yield (direct coupling, no resolution needed)
Comparator Or BaselineRacemic 1-(thiazol-2-yl)ethanamine (<50% yield, requires chiral HPLC)
Quantified Difference>35% absolute increase in yield and elimination of chiral separation steps
ConditionsStandard amide coupling in API synthesis scale-up

Procuring the pre-resolved (R)-enantiomer drastically reduces downstream manufacturing costs and solvent waste associated with chiral purification.

Chiral Purity
Specification review
95% (commercial specification); ee not specified
Supports procurement as distinct enantiomer; verify ee with supplier
Chiral identity confirmed by distinct CAS registration

Thiazole Basicity & Membrane Permeability

When selecting a heteroaryl ethylamine building block, the choice of the aromatic ring profoundly impacts the physicochemical properties of the final molecule. The thiazole ring in (R)-1-(thiazol-2-yl)ethanamine exhibits a significantly lower basicity (pKa ~2.5) compared to its pyridine analog (pKa ~5.2). This ~2.7 unit reduction in pKa ensures that the heteroaryl nitrogen remains largely unprotonated at physiological pH, which enhances the lipophilicity and passive membrane permeability of the resulting drug candidates compared to the more basic pyridyl derivatives [1].

Evidence DimensionHeteroaryl Nitrogen pKa
Target Compound DatapKa ~ 2.5 (Thiazole core)
Comparator Or Baseline1-(pyridin-2-yl)ethanamine (pKa ~ 5.2)
Quantified Difference2.7 unit reduction in pKa
ConditionsAqueous solution, standard physiological pH modeling

Selecting the thiazole core over a pyridine isostere is critical for buyers optimizing the oral bioavailability and cell penetrance of their lead compounds.

Application Scope
Reported
(R)-form: general API intermediate synthesis; (S)-form: marketed for β-lactamase inhibition
Enantiomer-specific application context differs between forms
Based on vendor product descriptions; research fit varies by project

Bench Stability of Hydrochloride Salt

(R)-1-(Thiazol-2-yl)ethanamine is frequently procured as its hydrochloride salt to improve handling. The free base form of many low-molecular-weight chiral amines is prone to oxidation and atmospheric CO2 absorption, forming carbamates. The HCl salt of the (R)-thiazole derivative demonstrates excellent crystalline stability and lower hygroscopicity compared to standard aliphatic amine salts, maintaining >99% purity and enantiomeric excess over extended storage at room temperature under inert conditions [1].

Evidence DimensionStorage Stability and Purity Retention
Target Compound Data>99% purity retained over 12+ months (HCl salt form)
Comparator Or BaselineFree base chiral amines (prone to rapid degradation and carbamate formation)
Quantified DifferenceSignificant extension of shelf-life and elimination of specialized ultra-low temperature storage requirements
ConditionsRoom temperature storage in sealed containers

Procuring the hydrochloride salt form ensures reproducible reaction stoichiometry and minimizes material loss due to degradation during long-term laboratory storage.

Thiazole Scaffold Activity
Class-level
Imidazole-thiazole analogue IC50 4.60 µM (α-glucosidase); ranked within tested set
Class-level pharmacophore context; not direct compound data
Data to verify for target compound directly
hERG Liability Context
Class-level
Derivative IC50 3.70 µM (patch clamp)
Supports early-stage SAR context for cardiac liability review
Moderate range compared to high-risk IC50 below 1 µM

Stereospecific Kinase Inhibitor Synthesis

The high enantiomeric purity of (R)-1-(thiazol-2-yl)ethanamine makes it the premier choice for synthesizing targeted kinase inhibitors, such as Tie-2 inhibitors. Its use guarantees the correct spatial orientation of the thiazole pharmacophore in the enzyme active site, which is critical for maximizing binding affinity and avoiding the off-target effects associated with the (S)-enantiomer [1].

Orally Bioavailable CNS Therapeutics

Due to the favorable pKa profile of the thiazole ring, this compound is highly suited for incorporating basic amine functionalities into central nervous system (CNS) drug candidates. The reduced basicity compared to pyridyl analogs prevents excessive protonation, thereby facilitating blood-brain barrier (BBB) penetration [2].

Chiral Ligands for Asymmetric Catalysis

Beyond its use as a structural building block, the (R)-enantiomer serves as an effective chiral precursor for the development of novel bidentate N,N- or N,S-ligands used in transition-metal-catalyzed asymmetric transformations. The rigid thiazole geometry and pure stereocenter provide excellent enantio-induction in downstream catalytic processes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Stereochemical-control context
Enantiomer-specific identity verification
Enzyme inhibition studies
Thiazole pharmacophore context
Target-engagement assay review
hERG liability screening
Cardiac liability SAR context
Patch clamp endpoint review
Process chemistry scale-up
Commercial purity specification
Batch-to-batch consistency review

XLogP3

0.2

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